molecular formula C6H8S2 B3382006 3-Thiophenethiol, 2,5-dimethyl- CAS No. 29874-05-3

3-Thiophenethiol, 2,5-dimethyl-

Cat. No.: B3382006
CAS No.: 29874-05-3
M. Wt: 144.3 g/mol
InChI Key: PLQIJELLQWWAIE-UHFFFAOYSA-N
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Description

3-Thiophenethiol, 2,5-dimethyl- is an organic compound with the molecular formula C6H8S2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two methyl groups at the 2 and 5 positions and a thiol group at the 3 position on the thiophene ring. It is known for its distinctive odor and is used in various chemical applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Thiophenethiol, 2,5-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Thiophenethiol, 2,5-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Thiophenethiol, 2,5-dimethyl- involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with metal ions and proteins, affecting their function. In biological systems, it can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

    2-Thiophenethiol: Lacks the methyl groups at the 2 and 5 positions.

    3-Thiophenethiol: Lacks the methyl groups at the 2 and 5 positions.

    2,5-Dimethylthiophene: Lacks the thiol group at the 3 position.

Uniqueness

3-Thiophenethiol, 2,5-dimethyl- is unique due to the presence of both the thiol group and the methyl groups, which confer distinct chemical and physical properties. These structural features enhance its reactivity and make it a valuable compound in various chemical and industrial applications .

Properties

IUPAC Name

2,5-dimethylthiophene-3-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8S2/c1-4-3-6(7)5(2)8-4/h3,7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQIJELLQWWAIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50183993
Record name 3-Thiophenethiol, 2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29874-05-3
Record name 3-Thiophenethiol, 2,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029874053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Thiophenethiol, 2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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